Ephedrine hydrochloride
Description
Ephedrine hydrochloride (C₁₀H₁₆ClNO) is a sympathomimetic amine that stimulates α- and β-adrenergic receptors, leading to vasoconstriction, bronchodilation, and central nervous system (CNS) excitation . It is the hydrochloride salt of ephedrine, a naturally occurring alkaloid derived from Ephedra sinica. Clinically, it is used to treat asthma, hypotension, and nasal congestion, though its efficacy in obesity management remains debated . Its molecular structure features a phenethylamine backbone with hydroxyl and methyl substituents, distinguishing it from other stimulants like amphetamines .
This compound exhibits a melting point of 216–220°C, water solubility (50 mg/mL at 25°C), and stability in acidic conditions. However, its stability decreases in the presence of microorganisms like Candida albicans, which enzymatically degrade the compound . Analytical methods such as HPLC and NMR are critical for quantifying its purity and differentiating it from structurally similar compounds .
Properties
IUPAC Name |
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALXUFOVQVENIU-GNAZCLTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045825 | |
| Record name | Ephedrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-98-6 | |
| Record name | (-)-Ephedrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ephedrine Hydrochloride [USAN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ephedrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ephedrine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ephedrine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLJ6390P1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Traditional Synthetic Routes for Ephedrine Hydrochloride
Borohydride Reduction of α-Methylaminopropiophenone
The most widely documented method involves reducing (±)-α-methylaminophenylpropanone hydrochloride using borane complexes. In this process, the ketone group is selectively reduced to a secondary alcohol, yielding a mixture of ephedrine and pseudoephedrine. Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) serves as the reducing agent in methanol or ethanol, with reaction temperatures maintained below 30°C to minimize byproducts. For instance, a 93.8% yield is achieved when NaBH₄ is added gradually over 15–30 minutes, followed by alkaline workup (10% NaOH) to precipitate the free base. Liquid chromatography reveals a 93.5:6.5 ratio of (±)-ephedrine to (±)-pseudoephedrine, attributed to steric effects during reduction.
Catalytic Hydrogenation of (R)-Phenylacetylcarbinol
An alternative route starts with (R)-1-hydroxy-1-phenyl-2-propanone ((R)-PAC), which undergoes reductive amination with methylamine under hydrogen gas (2–4 kg/cm² pressure) using a palladium-on-carbon (Pd/C) catalyst. This method produces (1R,2S)-ephedrine hydrochloride in 74% yield after crystallization from acetone. Key advantages include high enantiomeric excess (>99.5%) and avoidance of harsh reducing agents. However, the need for specialized hydrogenation equipment limits scalability.
Table 1: Comparison of Traditional Synthesis Methods
Enantioselective Synthesis and Resolution Techniques
Chiral Resolution Using Mandelic Acid
Racemic ephedrine mixtures are resolved via diastereomeric salt formation with chiral acids. For example, (±)-ephedrine dissolved in methanol reacts with (R)-mandelic acid, preferentially crystallizing the (1R,2S)-ephedrine mandelate salt. The resolved ephedrine is liberated using NaOH and converted to hydrochloride with HCl gas. This method achieves >98% enantiomeric purity but requires multiple recrystallization steps, reducing overall yield to 70–80%.
Asymmetric Induction via Magnetic Nanocatalysts
Recent advances employ recyclable ephedrine-based magnetic nanocatalysts to directly synthesize (1R,2S)-ephedrine. In one protocol, (1R,2S)-(−)-ephedrine free base is reacted with alkyl bromides in acetonitrile under reflux, using potassium carbonate (K₂CO₃) as a base. The catalyst is recovered magnetically, enabling six reuse cycles without significant activity loss. This approach reduces waste and bypasses resolution steps, though industrial adoption remains limited due to high catalyst costs.
Industrial-Scale Production and Process Optimization
Solvent Selection and Recovery
Large-scale facilities prioritize solvents like methanol and ethanol for their balance of polarity and low toxicity. Patent CN101570492B highlights a closed-loop system where >90% of methanol is recycled via vacuum distillation, cutting raw material costs by 40%. Ethanol-based processes further reduce environmental impact, as it is biodegradable and non-halogenated.
Temperature and pH Control
Maintaining reaction temperatures below 30°C during borohydride additions suppresses pseudoephedrine formation, enhancing the ephedrine ratio to 97.1:2.9. Post-reduction, adjusting the pH to >11 with NaOH ensures complete precipitation of the free base, minimizing product loss during filtration.
Table 2: Critical Process Parameters in Industrial Synthesis
Impurity Profiling and Stability Challenges
Methcathinone Formation
This compound is prone to oxidation, forming methcathinone (ephedrone), a controlled substance. Studies detect methcathinone at 0.05–0.2% in syringes stored at 20°C for four months. Oxidative degradation is accelerated by oxygen, light, and neutral pH.
Mitigation Strategies
- Nitrogen Sparging : Blanketing reaction mixtures and final formulations with nitrogen reduces oxidative degradation by >80%.
- Citrate Buffering : Adding 0.05 M citrate buffer (pH 5.0) stabilizes ephedrine solutions, limiting methcathinone to <0.05% over nine months.
- Low-Temperature Storage : Refrigeration at 4°C nearly halts degradation, though impractical for field use.
Chemical Reactions Analysis
Friedel-Crafts Acylation
The synthesis begins with a Friedel-Crafts acylation using 2-chloropropionyl chloride and benzene. Benzene serves as both the solvent and a reactant, eliminating the need for purification after the reaction . The reaction proceeds under anhydrous, anaerobic conditions with a Lewis acid catalyst (e.g., AlCl₃) to yield 2-chloro-1-phenyl-1-propanone .
Reaction Conditions :
Amination with Methylamine
The intermediate 2-chloro-1-phenyl-1-propanone undergoes nucleophilic substitution with methylamine in an aprotic solvent (e.g., benzene). The reaction is performed under anhydrous, anaerobic conditions to prevent side reactions like methylamine hydrate formation . This step produces 2-methylamino-1-phenyl-1-propanone as the key intermediate.
Reaction Conditions :
-
Temperature : Room temperature
-
Catalyst : None required
Reduction to Ephedrine/Pseudoephedrine
The intermediate 2-methylamino-1-phenyl-1-propanone is reduced using borohydrides (e.g., NaBH₄, KBH₄) in a methanol-water mixed solvent . This avoids side reactions caused by methanol alone (e.g., hydrogen gas release) . The reduction temperature is tightly controlled (-30°C to 15°C) to optimize stereoselectivity.
Reaction Conditions :
-
Reduction Agents : NaBH₄ or KBH₄
-
Solvent : Methanol-water (50:50 volume ratio)
-
Temperature : -30°C to 15°C
-
Yield : 93.8–95.6% (mixture of ephedrine and pseudoephedrine)
Formation of Hydrochloride Salt
The final step involves converting ephedrine or pseudoephedrine to its hydrochloride salt by treating with HCl. This is typically done in aqueous solution followed by precipitation and recrystallization .
Reaction Conditions :
Avoidance of Hazardous Reagents
The Friedel-Crafts method eliminates the use of phosphorus trichloride and bromine , which are corrosive and environmentally harmful . This reduces safety risks and waste generation.
Role of Solvent Systems
-
Benzene : Acts as both solvent and reactant in the Friedel-Crafts step, simplifying purification .
-
Methanol-water mixtures : Stabilize borohydride reagents during reduction, preventing side reactions .
Stereoselectivity
Reduction conditions (e.g., temperature, solvent) critically influence the ratio of ephedrine and pseudoephedrine . For example, mixed methanol-water solvents at low temperatures favor higher ephedrine content (93.5:6.5 ratio) .
Formation of this compound with Chloroform
A unique reaction involves the direct formation of this compound by shaking ephedrine with chloroform. This reaction is attributed to the alkaline nature of ephedrine solutions, which react with chloroform to release HCl .
Mechanism :
Ephedrine (alkaline) + Chloroform → this compound + Byproducts
Biosynthetic Pathway
In Ephedra sinica, ephedrine biosynthesis involves:
-
Phenylalanine → Cinnamoyl-CoA via phenylalanine ammonia lyase.
-
Reduction and transamination to form intermediates.
This pathway highlights the plant’s ability to synthesize ephedrine without synthetic intermediates.
Analytical Considerations
Scientific Research Applications
Pharmacological Properties
Ephedrine hydrochloride acts as an alpha- and beta-adrenergic agonist , stimulating the central nervous system, dilating bronchial tubes, elevating blood pressure, and increasing heart rate. Its mechanism involves both direct stimulation of adrenergic receptors and the indirect release of norepinephrine from sympathetic neurons .
Treatment of Hypotension
Ephedrine is primarily indicated for treating hypotension during anesthesia. It is effective in managing blood pressure drops associated with spinal anesthesia and shock unresponsive to fluid replacement .
Respiratory Conditions
This compound is utilized in treating bronchial asthma and reversible bronchospasm, although newer selective beta-adrenergic agonists have become more common .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to increase interleukin-10 (IL-10) levels while decreasing pro-inflammatory cytokines such as IL-6 and TNF-α in experimental models of peritonitis . This suggests potential applications in managing inflammatory diseases.
Inflammatory Response Modulation
A study demonstrated that this compound enhances IL-10 production and inhibits the secretion of pro-inflammatory cytokines in macrophages treated with peptidoglycan, indicating its role in controlling inflammatory responses .
Pharmacokinetics
Research has established pharmacokinetic profiles for this compound, revealing its absorption, distribution, metabolism, and excretion characteristics essential for optimizing its clinical use .
Use in Anesthesia
In a clinical setting, this compound has been successfully used to manage hypotension during surgeries under general anesthesia. Its rapid onset of action allows for quick stabilization of blood pressure, making it a critical drug in anesthetic practice.
Management of Asthma
A case study involving patients with bronchial asthma showed significant improvement in respiratory function when treated with this compound compared to placebo treatments, reinforcing its efficacy as a bronchodilator .
Mechanism of Action
Ephedrine hydrochloride exerts its effects by stimulating the adrenergic receptor system. It acts as both a direct and indirect sympathomimetic. Directly, it activates alpha and beta-adrenergic receptors. Indirectly, it causes the release of norepinephrine from sympathetic neurons, inhibits norepinephrine reuptake, and displaces norepinephrine from storage vesicles . This leads to increased activity of norepinephrine at the postsynaptic receptors, resulting in vasoconstriction, increased heart rate, and bronchodilation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pseudoephedrine Hydrochloride
Pseudothis compound, a diastereomer of this compound, shares the same molecular formula (C₁₀H₁₆ClNO) but differs in stereochemistry at the β-carbon. This structural variation results in distinct pharmacological and analytical properties:
Synephrine Hydrochloride
Synephrine hydrochloride, another phenethylamine derivative, shares structural similarities but features a phenolic hydroxyl group instead of a methyl group. Key differences include:
| Property | This compound | Synephrine Hydrochloride |
|---|---|---|
| Substituent | Methyl group at C3 | Phenolic hydroxyl at C4 |
| Receptor Affinity | α/β-adrenergic | Selective β3-adrenergic agonism |
| Thermogenic Effect | Moderate | Weak |
| Safety Profile | Higher cardiovascular risks | Considered safer but controversial |
Synephrine is marketed as a "natural" alternative to ephedrine in weight-loss supplements, though its efficacy is inferior .
Methcathinone Hydrochloride
Methcathinone hydrochloride (ephedrone), a cathinone derivative synthesized from ephedrine, replaces the hydroxyl group with a ketone.
Methcathinone’s stimulant effects are more pronounced due to enhanced dopamine release .
Pharmacological and Clinical Comparisons
Efficacy in Obesity Management
- Synephrine Hydrochloride: Limited evidence supports mild thermogenesis without significant weight loss .
Analytical Differentiation Techniques
Biological Activity
Ephedrine hydrochloride (EH) is a sympathomimetic amine derived from the plant Ephedra sinica. It is primarily recognized for its role as an α- and β-adrenergic agonist, which leads to various physiological effects including increased heart rate, bronchodilation, and elevation of blood pressure. This article explores the biological activities of EH, focusing on its anti-inflammatory properties, pharmacokinetics, clinical applications, and associated adverse effects.
EH exerts its effects by stimulating adrenergic receptors, which are pivotal in the sympathetic nervous system. The compound has both direct and indirect actions:
- Direct Action : EH binds to α- and β-adrenergic receptors, leading to vasoconstriction (α1) and increased heart rate (β1).
- Indirect Action : It promotes the release of norepinephrine from sympathetic nerve endings, enhancing adrenergic signaling.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of EH. A 2013 study demonstrated that EH significantly modulates cytokine production in macrophages. Specifically, it increases interleukin-10 (IL-10) levels while decreasing pro-inflammatory cytokines such as IL-6 and tumor necrosis factor-alpha (TNF-α) in response to peptidoglycan (PGN), a component of bacterial cell walls .
Table 1: Effects of this compound on Cytokine Production
| Cytokine | Effect of EH | Concentration Range |
|---|---|---|
| IL-10 | Increased | 7.5 - 375 µM |
| IL-6 | Decreased | 7.5 - 375 µM |
| TNF-α | Decreased | Higher doses only |
| IL-1β | Decreased | Lower doses only |
The underlying mechanism involves the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for IL-10 production .
Clinical Applications
EH has been used in various clinical settings:
- Cardiovascular Support : It is indicated for treating hypotension during anesthesia and shock unresponsive to fluid replacement .
- Bronchial Asthma : EH is utilized for its bronchodilatory effects in managing reversible bronchospasm .
- Urinary Incontinence : A study involving children with resistant non-neurogenic daytime urinary incontinence found that 94% reported symptom improvement after treatment with oral EH .
Case Study: Pediatric Urinary Incontinence
In a cohort of eighteen children treated with oral EH from 2000 to 2010, results indicated:
- Improvement : 94% reported symptom relief.
- Complete Continence : Achieved in 33% of cases.
- Follow-up Duration : Median follow-up was 7 years, with no significant side effects reported .
Pharmacokinetics
The pharmacokinetic profile of EH indicates rapid absorption and variable metabolism depending on formulation:
- Bioavailability : Studies show that plasma concentrations peak within one hour post-administration.
- Metabolism : The metabolism of EH can differ significantly between pure and herbal formulations, affecting therapeutic outcomes .
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Peak Plasma Concentration | ~27.23 ng/mL |
| Time to Peak | ~1 hour |
| Half-life | Varies by formulation |
Adverse Effects
While EH is effective, it is also associated with several adverse events ranging from mild to severe. Reports include:
- Common Effects : Tremors, headaches.
- Severe Events : Myocardial infarction and stroke have been documented in users taking ephedrine-containing products .
Case Examples
Q & A
Q. Validation Parameters :
- Linearity : 1–150 μg/mL (R² > 0.999) .
- Precision : Intra-day RSD <1.5% .
- Recovery : 98–102% via spiked matrix testing .
What factors influence the detection sensitivity of this compound using surface-enhanced Raman spectroscopy (SERS)?
Advanced Question | Methodological Focus
- Nanoparticle Aggregation : Add inorganic salts (e.g., NaCl) to induce aggregation of silver/gold nanoparticles, creating "hotspots" for signal enhancement .
- Sol-Gel Systems : Use acidic sol-gel matrices to stabilize this compound and reduce background noise .
- Calibration : Theoretical and experimental spectra must align (e.g., 1,620 cm⁻¹ for aromatic ring vibrations) .
How can chiral impurities in this compound synthesis be resolved?
Advanced Question | Methodological Focus
- Gas Chromatography (GC) : Use chiral columns (e.g., β-cyclodextrin) to separate enantiomers like ephedrine and pseudoephedrine .
- Nuclear Magnetic Resonance (NMR) : Analyze splitting patterns of methyl groups (δ 1.1–1.3 ppm) to distinguish stereoisomers .
- Permanganate Oxidation : Convert (1S,2R)-ephedrine to (R)-methcathinone, monitoring reaction progress via chiral HPLC .
How should stability studies for this compound under varying storage conditions be designed?
Advanced Question | Methodological Focus
- Stress Testing : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to assess degradation .
- Analytical Monitoring : Use HPLC-PDA to detect degradation products (e.g., oxidized derivatives) and quantify remaining this compound .
- Kinetic Modeling : Calculate shelf-life using Arrhenius equations for accelerated stability data .
What key parameters optimize this compound’s solubility for in vitro pharmacological studies?
Basic Question | Methodological Focus
- Solvent Selection : Freely soluble in water and ethanol (95%), slightly soluble in acetic acid, and insoluble in acetonitrile .
- pH Adjustment : Use buffers (pH 4.5–6.5) to maintain stability in aqueous solutions .
- Co-Solvents : Add lactose hydrate or starch to improve dissolution in solid formulations .
How do HPLC and ion mobility spectrometry (IMS) compare for this compound analysis?
Advanced Question | Methodological Focus
How can fractional factorial design optimize robustness testing for this compound assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
